![molecular formula C25H22N2O3S2 B2721729 2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide CAS No. 922065-96-1](/img/structure/B2721729.png)
2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C25H22N2O3S2 and its molecular weight is 462.58. The purity is usually 95%.
BenchChem offers high-quality 2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antitumor Activity
A study by Yurttaş, Tay, and Demirayak (2015) on the synthesis and evaluation of antitumor activities of benzothiazole derivatives reveals the potential of these compounds in cancer treatment. The research focused on compounds derived from the 2-(4-aminophenyl)benzothiazole structure, highlighting the significance of benzothiazole derivatives in developing new antitumor agents. These compounds were tested against a variety of human tumor cell lines, demonstrating considerable anticancer activity against some cancer cell lines. This underscores the utility of such derivatives in scientific research aimed at combating cancer (Yurttaş, Tay, & Demirayak, 2015).
Antioxidant Activity and Hepatoprotective Potential
In the study by Cabrera-Pérez et al. (2016), the antioxidant properties of benzothiazole derivatives were evaluated through their ability to scavenge free radicals and protect against acetaminophen-induced hepatotoxicity. The research demonstrated that specific benzothiazole-isothiourea derivatives exhibit significant antioxidant activity, offering protection against oxidative stress-related damage in hepatocytes. This highlights the potential of such compounds in mitigating oxidative stress, a crucial factor in various diseases, including liver damage (Cabrera-Pérez et al., 2016).
Anti-inflammatory Applications
Radwan, Shehab, and El-Shenawy (2009) explored the anti-inflammatory capabilities of benzo[b]thiophene derivatives, demonstrating the potential of these compounds as anti-inflammatory agents. Their study synthesized a series of C5-substituted benzo[b]thiophenes, which were found to possess potent anti-inflammatory activity. This research contributes to the development of new anti-inflammatory medications, emphasizing the role of benzo[b]thiophene derivatives in therapeutic applications targeting inflammation (Radwan, Shehab, & El-Shenawy, 2009).
Antibacterial and Antimicrobial Properties
Research by Talupur, Satheesh, and Chandrasekhar (2021) on the synthesis, characterization, and biological evaluation of thiophene-2-carboxamides underscores the antibacterial and antimicrobial potential of these compounds. The study involved synthesizing a series of compounds bearing the thiophene-2-carboxamide moiety and evaluating their biological activities, including antimicrobial effects. The results indicated significant antibacterial and antimicrobial activities, suggesting the applicability of these derivatives in developing new antibacterial and antimicrobial agents (Talupur, Satheesh, & Chandrasekhar, 2021).
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3S2/c1-14-6-8-16-21(10-14)32-25(23(16)24-26-17-4-2-3-5-20(17)31-24)27-22(28)12-15-7-9-18-19(11-15)30-13-29-18/h2-5,7,9,11,14H,6,8,10,12-13H2,1H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCFCDIOPUAWLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)CC5=CC6=C(C=C5)OCO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d][1,3]dioxol-5-yl)-N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-ethyl-1,3-dimethyl-5-((2-(piperidin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2721646.png)
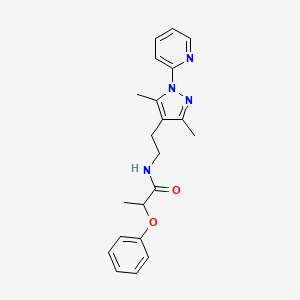
![2-chloro-N-[(2-methoxypyridin-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2721648.png)

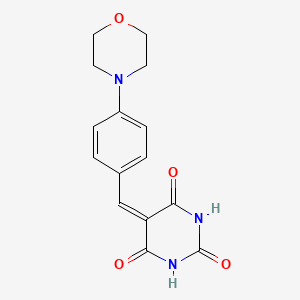
![6-[(1,1,1-Trifluoropropan-2-yl)oxy]imidazo[1,2-b]pyridazine](/img/structure/B2721654.png)
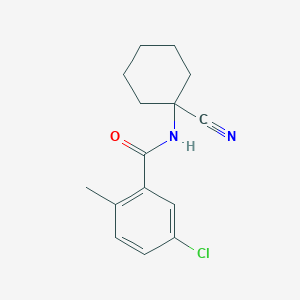
![6-ethyl 3-methyl 2-(2,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2721656.png)
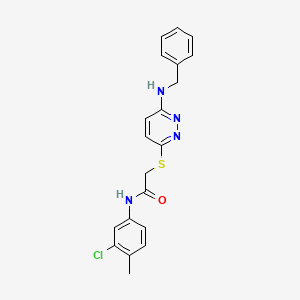
![2-[cyano(3-ethylphenyl)amino]-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2721659.png)
![2-(furan-2-yl)-1-(2-phenylethyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2721660.png)

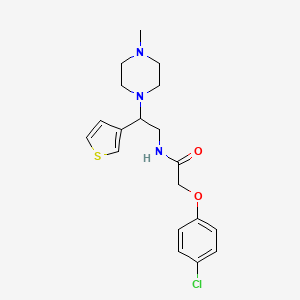
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2721667.png)